molecular formula C10H8O3 B8699832 5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

5-(oxiran-2-yl)-2-benzofuran-1(3H)-one

Cat. No. B8699832
M. Wt: 176.17 g/mol
InChI Key: YUFGERREEMVTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a solution of 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (0.50 g, 2.8 mmol) and Et3N (0.65 ml, 4.7 mmol) in dichloromethane (5 ml) was added methanesulfonyl chloride (0.24 mL, 3.1 mmol) at 0° C. After 15 min. the reaction mixture was poured into saturated ammonium chloride and extracted with dichloromethane. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried (MgSO4) and concentrated in vacuo. The residue (LC/MS: [(M+1)]+=257.2; tR=0.45 min) was redissolved in dichloromethane (5 ml) and treated with DBU (0.80 ml, 5.3 mmol) and stirred 2 h. TLC monitoring showed conversion to the olefin. The reaction mixture was diluted with water and extracted with dichloromethane. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried (MgSO4) and concentrated in vacuo. The resulting olefin (LC/MS: [(M+1)]+=161.2; tR=0.86 min) was dissolved in dichloromethane (5 ml) and treated with meta-chloro perbenzoic acid (0.90 g, 3.7 mmol) at 0° C. After 3 h, the mixture was diluted with saturated sodium bicarbonate solution and extracted twice with dichloromethane. The combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude epoxide was purified by silica gel column chromatography (5→80% EtOAc:hexane) to provide the 5-oxirane-2-yl-2-benzofuran-1 (3H)-one.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1.CCN(CC)CC.CS(Cl)(=O)=O.[Cl-].[NH4+].C1CCN2C(=NCCC2)CC1.ClC1C=CC=C(C(OO)=O)C=1>ClCCl.O.C(=O)(O)[O-].[Na+]>[O:1]1[CH2:2][CH:3]1[C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1 |f:3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
OCCC1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
0.65 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.24 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0.8 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Five
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue (LC/MS: [(M+1)]+=257.2; tR=0.45 min) was redissolved in dichloromethane (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting olefin (LC/MS: [(M+1)]+=161.2; tR=0.86 min) was dissolved in dichloromethane (5 ml)
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude epoxide was purified by silica gel column chromatography (5→80% EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C1)C1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.